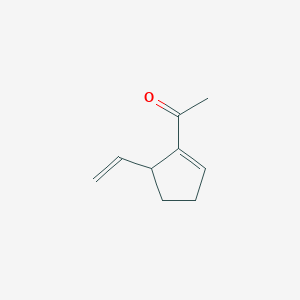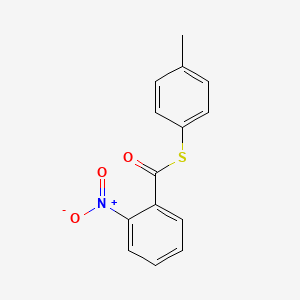
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of acid-mediated cyclization to form the pyrrole ring . Another method involves the oxidative cyclization of β-enaminones, which is a well-studied approach for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of batch reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
Uniqueness
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-(2-methylpropyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5(2)4-6-8(12)7(9(13)11-6)10(14)15-3/h5-6,12H,4H2,1-3H3,(H,11,13) |
InChI Key |
LYCVHPFIPLWLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


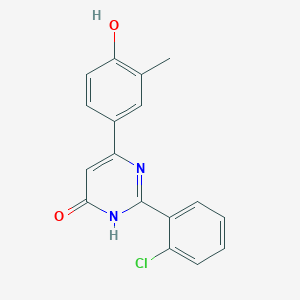
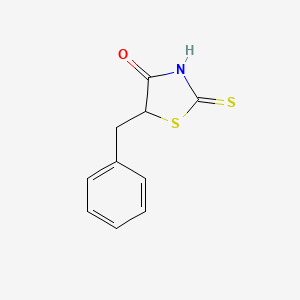
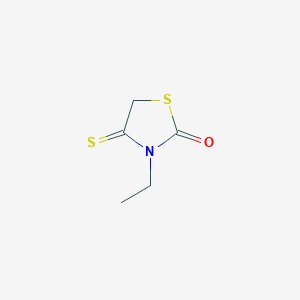
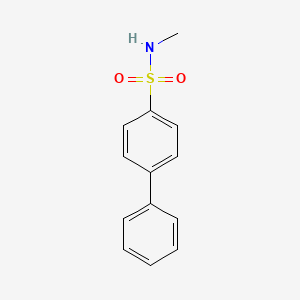
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
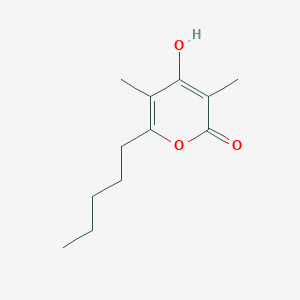
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
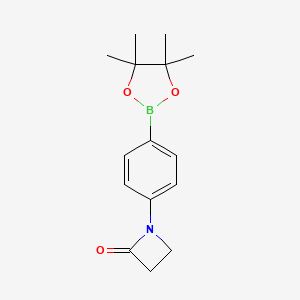
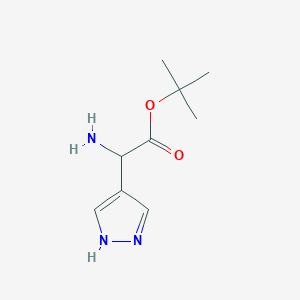
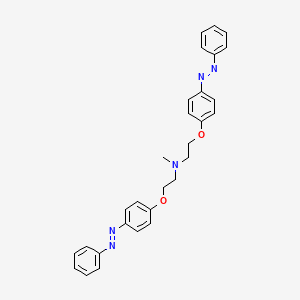
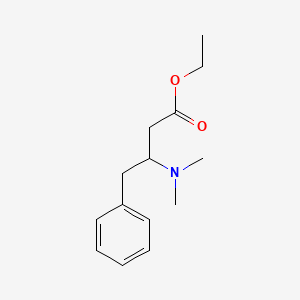
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
